Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine is a complex heterocyclic compound characterized by its unique fused ring structure. This compound belongs to the family of pyrazolo derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The systematic name reflects its structural features, indicating the presence of two distinct pyrazole rings and a pyrrole moiety.
The compound can be classified under the category of nitrogen-containing heterocycles, specifically within the broader class of pyrazoles. Pyrazolo derivatives have garnered significant interest due to their potential pharmacological properties, including anti-cancer and anti-inflammatory activities. The specific structural arrangement of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine contributes to its unique reactivity and biological profile, making it a candidate for further research in drug development and materials science.
The synthesis of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine can be achieved through various methodologies. Common approaches include:
The molecular formula for pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine is . The compound features a fused bicyclic framework consisting of two pyrazole rings and one pyrrole ring. Key structural characteristics include:
Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine participates in various chemical reactions typical for heterocycles:
The mechanism of action for pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine largely depends on its interactions with biological targets:
Data supporting these mechanisms often come from structure-activity relationship studies that correlate specific structural features with biological efficacy .
Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine has potential applications in several scientific fields:
Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine features a tricyclic heteroaromatic system comprising three fused rings: a five-membered pyrazole, a six-membered pyrazine, and a bridging five-membered pyrrole. The pyrazole ring (Ring A) is fused orthogonally to the pyrazine ring (Ring C) via a shared N1-C8 bond, while the pyrrole ring (Ring B) connects C3 of the pyrazole to C6 of the pyrazine, forming a rigid, planar scaffold. This architecture forces all ring atoms into a single plane, minimizing steric strain and enabling extended π-conjugation. The molecular formula is typically C₉H₅N₃, with nitrogen atoms positioned at N1 (pyrrole-type), N4 (pyridine-like), and N7 (pyrrole-type), creating distinct electronic environments [1] [10].
Table 1: Ring System Attributes
Ring Component | Atoms | Heteroatom Positions | Aromatic Character |
---|---|---|---|
Pyrazole (Ring A) | N1,C2,C3,C8,C9 | N1 | π-excessive |
Pyrrole (Ring B) | N7,C3,C6,C5,C10 | N7 | π-excessive |
Pyrazine (Ring C) | N4,C5,C6,C8,C11 | N4 | π-deficient |
Substituents significantly influence ring geometry. Electron-donating groups (e.g., -OMe, -NH₂) at C2 or C9 elongate adjacent bonds by 0.02–0.04 Å due to increased electron density, while electron-withdrawing groups (e.g., -CN, -NO₂) contract bonds and enhance planarity. Crystallographic studies confirm dihedral angles between rings are <5°, reinforcing rigidity critical for biological recognition [8] [10].
Bond lengths within the core reveal delocalization heterogeneity. The C3-C6 bond (linking pyrrole and pyrazine) measures 1.38–1.40 Å, indicating single-bond character, while C8-C9 in the pyrazole ring is shorter (1.32–1.34 Å), confirming double-bond character. N1-C2 and N1-C9 bonds are intermediate (1.35–1.37 Å), consistent with partial delocalization. This asymmetry arises from dual aromatic pathways: Path I involves 6π-electrons delocalized over N1-C2-C3-C6-N7-C10 (pyrrole-pyrazole), while Path II encompasses N4-C5-C6-C8-C11-N7 (pyrazine-pyrrole), creating a cross-conjugated system [1] [5] [8].
Table 2: Key Bond Characteristics
Bond | Length (Å) | Bond Order | Role in Delocalization |
---|---|---|---|
N1-C9 | 1.35 | 1.5 | Pyrazole fusion site |
C3-C6 | 1.39 | 1.0 | Pyrrole-pyrazine linkage |
C8-C11 | 1.41 | 1.2 | Pyrazine conjugation hotspot |
N7-C10 | 1.37 | 1.5 | Pyrrole electron donation |
Electronic transitions occur at 290–350 nm (ε > 15,000 M⁻¹cm⁻¹), attributed to π→π* transitions with intramolecular charge transfer (ICT) from pyrrole/pyrazole to pyrazine. Density Functional Theory (DFT) calculations show a HOMO localized on Rings A and B and LUMO on Ring C, yielding a bandgap of 3.2–3.5 eV. Substituents modulate this gap: EDGs raise HOMO energy (narrowing ΔE by 0.3 eV), while EWGs lower LUMO energy (narrowing ΔE by 0.5 eV), enhancing visible-region fluorescence in derivatives like 7-(4-methoxyphenyl)-substituted analogs [5] [10].
Compared to pyrrolo[1,2-a]pyrazine, pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine exhibits enhanced π-deficiency due to the additional nitrogen in the pyrazole ring (vs. pyrrole). This reduces electron density at C3 (Mulliken charge: +0.18 vs. +0.09) and increases dipole moments (4.2 D vs. 2.8 D), enhancing interactions with kinase ATP pockets. Bioactivity divergence is significant: while pyrrolo[1,2-a]pyrazines act as vasopressin 1b receptor antagonists (e.g., IC₅₀ = 0.09 µM for compound 6t [1]), pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines inhibit JAK kinases (IC₅₀ < 0.05 µM) due to improved shape complementarity with hydrophobic active sites [1] [10].
Table 3: Structural and Bioactivity Comparison
Derivative | Ring System | Dipole (D) | Key Bioactivity | IC₅₀/EC₅₀ (µM) |
---|---|---|---|---|
Pyrrolo[1,2-a]pyrazine | Bicyclic, π-excessive | 2.8 | Vasopressin 1b antagonism | 0.09–0.45 |
Pyrazolo[1,5-a]pyrimidine | Bicyclic, mixed π | 3.5 | CDK2/TRKA inhibition | 0.09–0.23 |
Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine | Tricyclic, π-deficient | 4.2 | JAK/STAT pathway inhibition | <0.05 |
Pyrazolo[1,5-a]pyrimidines share the pyrazole-pyrimidine core but lack the fused pyrrole ring, reducing planarity and π-surface area. This decreases kinase affinity (e.g., CDK2 IC₅₀ = 0.09 µM vs. <0.05 µM for tricyclic analogs) but improves solubility (LogP 1.8 vs. 2.5). The tricyclic system’s rigid curvature allows deeper penetration into hinge regions of kinases like EGFR/HER2, explaining its 10-fold potency advantage over bicyclic analogs in breast cancer models (MCF-7 IC₅₀ = 3.19 µM vs. 15.97 µM) [2] [8] [10].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2